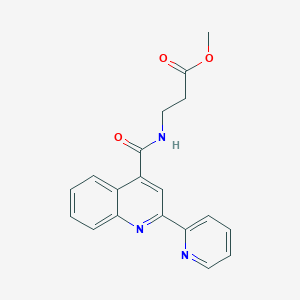
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea, also known as BRUPU, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In agriculture, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been tested as a herbicide for weed control. In material science, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea also inhibits the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. It has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death). In addition, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its versatility in different fields of research. It can be used as a starting material for the synthesis of new compounds with unique properties. However, one limitation of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its use as a herbicide for weed control in agriculture. Additionally, the synthesis of new materials using 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea as a building block could lead to the development of new technologies with unique properties. Further research is needed to fully understand the potential of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea in these areas.
In conclusion, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various fields.
Méthodes De Synthèse
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be synthesized using a multi-step process starting with 4-bromo-2-methylphenol and allyl isocyanate. The reaction proceeds through a series of steps involving the addition of various reagents to form the final product. The yield of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be improved by optimizing the reaction conditions, such as temperature, pressure, and solvent.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZCPAOJNGTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

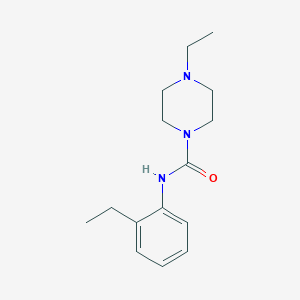

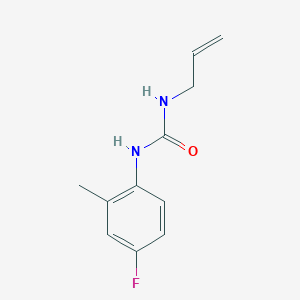

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
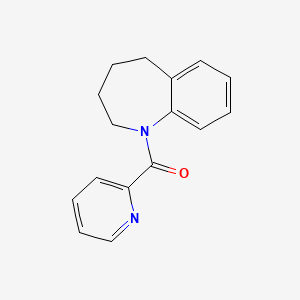
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
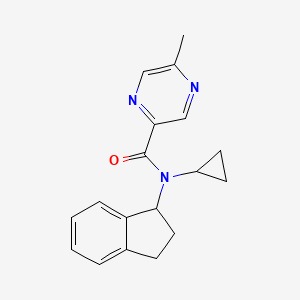
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
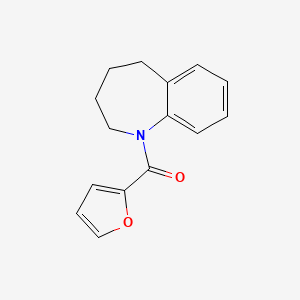
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
